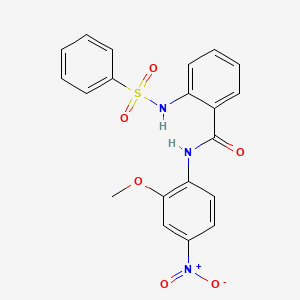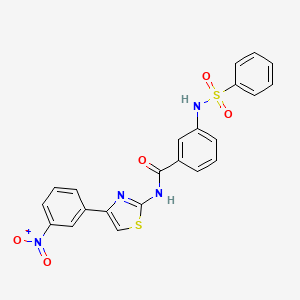
N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of various N-substituted benzamide derivatives has been a subject of interest due to their potential biological activities. For instance, the synthesis of N-substituted imidazolylbenzamides and benzene-sulfonamides has been reported, with some compounds showing significant electrophysiological activity comparable to sematilide, a class III antiarrhythmic agent . Similarly, the synthesis of N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides has been described, with some compounds demonstrating potent antimicrobial and antiproliferative activities . Thiazole derivatives, including N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, have also been synthesized and shown to possess antimicrobial activity, with electron-donating groups enhancing this effect .
Molecular Structure Analysis
The molecular
Aplicaciones Científicas De Investigación
Antimicrobial Applications
N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide and its derivatives have shown promising results as antimicrobial agents. They have been effective against various bacteria and fungi, including Gram-positive, Gram-negative strains, and fungal species like Candida albicans and Aspergillus niger. Compounds with electron-donating groups like hydroxyl and amino have demonstrated maximum antimicrobial activity, whereas electron-withdrawing moieties, such as nitro groups, exhibited lower activity (Chawla, 2016). Similarly, certain N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives showed potent growth inhibitory effects against pathogenic strains, with some molecules exhibiting higher potency than reference drugs (Bikobo et al., 2017).
Anticancer and Antiproliferative Activities
Certain derivatives of N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide have demonstrated promising anticancer and antiproliferative activities. For instance, some synthesized derivatives showed moderate to excellent activity against various cancer cell lines, outperforming reference drugs like etoposide in certain cases (Ravinaik et al., 2021). Additionally, certain indol-3-ylazo-benzamide derivatives were identified as potent leads for developing novel antiproliferative agents, demonstrating significant activity against human colon cancer, murine leukemia, and breast cancer cell lines (Kumar et al., 2012).
Anti-Parasitic Activities
The thiazolide class of compounds, which includes N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide derivatives, has shown broad-spectrum activities against various parasites, bacteria, and viruses. These compounds have been studied for their efficacy against Neospora caninum tachyzoites and were found to exhibit significant antiparasitic activity, indicating potential applications in combating parasitic infections (Esposito et al., 2005). Further studies on the structure-activity relationships of these compounds have provided insights into designing more specific and potent anti-parasitic drugs (Hemphill et al., 2007).
Safety and Hazards
Propiedades
IUPAC Name |
3-(benzenesulfonamido)-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O5S2/c27-21(24-22-23-20(14-32-22)15-6-5-9-18(13-15)26(28)29)16-7-4-8-17(12-16)25-33(30,31)19-10-2-1-3-11-19/h1-14,25H,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDKMBBMTNZVDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-nitrophenyl)thiazol-2-yl)-3-(phenylsulfonamido)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

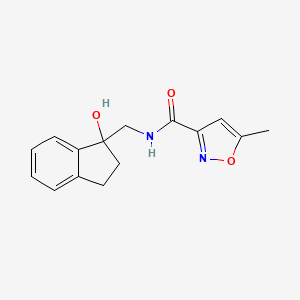
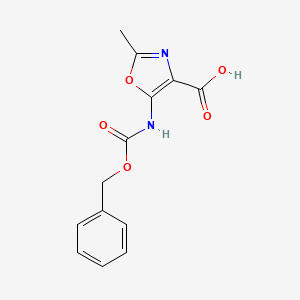


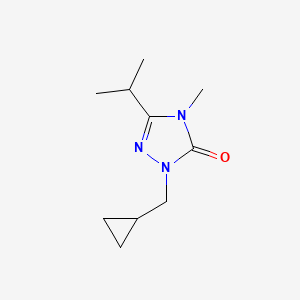
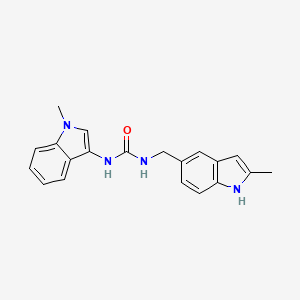
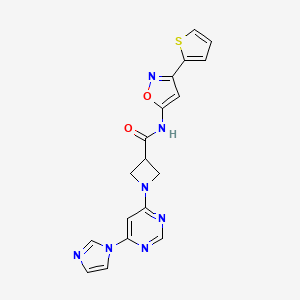
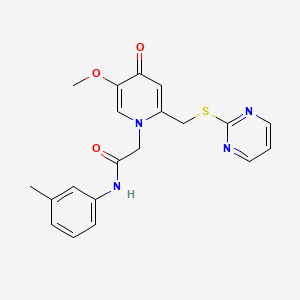
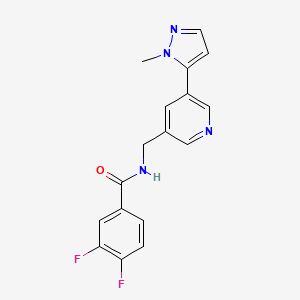
![4-[(4-morpholin-4-ylsulfonylphenyl)sulfonylamino]butanoic Acid](/img/structure/B2564920.png)
![4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl methyl sulfide](/img/structure/B2564921.png)
![N'-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2564922.png)

